

# 3-Bromo-2-fluorophenol as a building block in medicinal chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Bromo-2-fluorophenol*

Cat. No.: *B134220*

[Get Quote](#)

## Application Notes: 3-Bromo-2-fluorophenol in Medicinal Chemistry

### Introduction

**3-Bromo-2-fluorophenol** is a highly functionalized aromatic building block increasingly recognized for its utility in medicinal chemistry. Its strategic placement of a bromine atom, a fluorine atom, and a phenolic hydroxyl group offers a versatile scaffold for the synthesis of complex pharmaceutical agents.<sup>[1]</sup> The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, the ortho-fluorine atom can modulate the pKa of the phenol and improve metabolic stability, and the hydroxyl group provides a site for etherification or esterification.<sup>[2]</sup> This combination makes **3-bromo-2-fluorophenol** an attractive starting material for developing novel therapeutics, particularly in the areas of oncology and enzyme inhibition.

### Key Applications

- **Kinase Inhibitor Synthesis:** Halogenated phenols are crucial components in many kinase inhibitors, which are a cornerstone of targeted cancer therapy.<sup>[2]</sup> The 3-bromo-2-fluorophenyl moiety can be incorporated into scaffolds designed to target the ATP-binding site of kinases. For example, it is a valuable precursor for intermediates used in the synthesis of MEK inhibitors like Trametinib, which targets the MAPK/ERK signaling pathway.<sup>[3][4]</sup> Dysregulation of this pathway is a critical factor in the proliferation of various cancers.

[5] The unique electronic properties imparted by the fluorine and bromine atoms can enhance binding affinity and selectivity for the target kinase.

- Enzyme Inhibition: Derivatives of bromophenols have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. These include:
  - Carbonic Anhydrases (CAs): Inhibitors are used to treat glaucoma and epilepsy.
  - Acetylcholinesterase (AChE): Inhibition is a key strategy for treating Alzheimer's disease.
  - Protein Tyrosine Phosphatase 1B (PTP1B): A major target for the treatment of type 2 diabetes and obesity.
  - Aldose Reductase (AR),  $\alpha$ -glucosidase, and  $\alpha$ -amylase: These are important targets for managing diabetic complications.
- Antimicrobial and Anticancer Agents: Bromophenol derivatives isolated from marine sources or synthesized in the laboratory have shown potent antibacterial and anticancer activities.[6] [7] The presence of bromine is often associated with enhanced biological activity.[7] **3-Bromo-2-fluorophenol** provides a robust starting point for creating libraries of novel compounds to be screened for these activities.

## Data Presentation

Table 1: Physicochemical Properties of **3-Bromo-2-fluorophenol**

| Property          | Value                              | Reference |
|-------------------|------------------------------------|-----------|
| CAS Number        | <b>156682-53-0</b>                 | [8]       |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> BrFO | [8]       |
| Molecular Weight  | 191.00 g/mol                       | [8]       |
| IUPAC Name        | 3-bromo-2-fluorophenol             | [1]       |

| Polar Surface Area | 20.2 Å<sup>2</sup> |[8] |

Table 2: Representative Biological Activities of Bromophenol Derivatives This table summarizes the inhibitory activities of various bromophenol derivatives, illustrating the therapeutic potential of this class of compounds.

| Enzyme/Cell Line                         | Compound Class               | Activity Range (IC <sub>50</sub> /K <sub>i</sub> ) | Potential Therapeutic Area | Reference(s) |
|------------------------------------------|------------------------------|----------------------------------------------------|----------------------------|--------------|
| <b>Human Cancer</b>                      |                              |                                                    |                            |              |
| Cell Lines (A549, HCT-8, etc.)           | Dibenzyl Bromophenols        | IC <sub>50</sub> : 1.8 - 7.4 nM                    | Oncology                   | [7]          |
| Human Cancer Cell Lines (DLD-1, HCT-116) | Polyhalogenated Bromophenols | IC <sub>50</sub> : 1.32 - 20.4 μM                  | Oncology                   | [7]          |
| Aldose Reductase (AR)                    | Bromophenol Derivatives      | K <sub>i</sub> : 0.05 - 1.13 μM                    | Diabetes                   |              |
| α-Glucosidase                            | Bromophenol Derivatives      | K <sub>i</sub> : 43.62 - 144.37 nM                 | Diabetes                   |              |
| α-Amylase                                | Bromophenol Derivatives      | IC <sub>50</sub> : 9.63 - 91.47 nM                 | Diabetes                   |              |

| K562 (Leukemia) | Acetylated Bromophenol | IC<sub>50</sub>: ~25 μM at 72h | Oncology | [6] |

## Mandatory Visualizations

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

# Experimental Protocols

## Protocol 1: General Williamson Ether Synthesis

This protocol describes the formation of an ether by reacting **3-Bromo-2-fluorophenol** with an alkyl halide under basic conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Materials:
  - **3-Bromo-2-fluorophenol** (1.0 eq)
  - Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
  - Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)
  - Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
  - Reaction vessel (round-bottomed flask), magnetic stirrer, inert atmosphere (N<sub>2</sub> or Ar)
- Procedure:
  - To a dry reaction vessel under an inert atmosphere, add **3-Bromo-2-fluorophenol** and the anhydrous solvent.
  - Cool the solution to 0 °C using an ice bath.
  - Carefully add the sodium hydride portion-wise to the stirred solution. CAUTION: Hydrogen gas is evolved.
  - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
  - Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
  - Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).

- Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired ether.

#### Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of a **3-bromo-2-fluorophenol** derivative with an arylboronic acid to form a biaryl compound.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Materials:
  - **3-Bromo-2-fluorophenol** derivative (e.g., from Protocol 1) (1.0 eq)
  - Arylboronic acid (1.2 eq)
  - Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>) (0.5 - 5 mol%)
  - Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>) (2.0 - 3.0 eq)
  - Solvent system (e.g., Toluene/Water, Dioxane/Water)
  - Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N<sub>2</sub> or Ar)
- Procedure:
  - To a reaction vessel, add the **3-bromo-2-fluorophenol** derivative, arylboronic acid, palladium catalyst, and base.
  - Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
  - Add the degassed solvent system via syringe.

- Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
- Once complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the layers and extract the aqueous phase with the organic solvent (2x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the biaryl product.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Bromo-2-fluorophenol [synhet.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]

- 8. 3-Bromo-2-fluorophenol | C6H4BrFO | CID 18401257 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- To cite this document: BenchChem. [3-Bromo-2-fluorophenol as a building block in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134220#3-bromo-2-fluorophenol-as-a-building-block-in-medicinal-chemistry]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)